molecular formula C12H14N2O5 B1580628 Serotonin hydrogenoxalate CAS No. 3036-16-6

Serotonin hydrogenoxalate

Cat. No.: B1580628
CAS No.: 3036-16-6
M. Wt: 266.25 g/mol
InChI Key: VTBOICJSERLVPD-UHFFFAOYSA-N
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Description

Serotonin hydrogenoxalate, commonly known as serotonin oxalate, is a derivative of serotonin, a well-known neurotransmitter. Serotonin plays a crucial role in regulating mood, appetite, and sleep, among other physiological functions. The oxalate salt form is often used in scientific research due to its stability and solubility.

Mechanism of Action

Target of Action

Serotonin Hydrogenoxalate, also known as 5-Hydroxytryptamine Oxalate Salt, primarily targets serotonin receptors in the body . These receptors are a large family of seven distinct classes based on their structural and functional characteristics . They are involved in regulating a diverse array of physiological signaling pathways and are key players in the pathophysiology of major depressive disorder, bipolar disorder, schizophrenia, and anxiety disorders .

Mode of Action

This compound interacts with its targets, the serotonin receptors, by binding to them . This binding can activate or inhibit the receptors, leading to various physiological responses. For instance, all serotonin receptors, except 5-HT3, are G-protein coupled, seven transmembrane receptors that activate an intracellular second messenger cascade . The 5-HT3 receptor, on the other hand, functions as a ligand-gated ion channel .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving serotonin signaling . Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step . By coupling to Gαi, Gαq/11, or Gαs, the serotonin receptors are able to exert their influence on several biochemical pathways that are much further downstream .

Pharmacokinetics

It is known that the bioavailability and pharmacological effects of serotonin and its analogs can be influenced by various factors, including metabolic enzymes and transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given the wide range of physiological functions regulated by serotonin and its receptors . These effects include modulation of neurotransmission, regulation of mood, sleep, appetite, and pain, among others . In the context of the brain-gut circuitry, serotonin receptors regulate gut motility, secretion, emetic reflux, and visceral perception .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Serotonin hydrogenoxalate typically involves the hydroxylation of tryptamine. One common method includes the use of tryptophan as a starting material, which is then decarboxylated to form tryptamine. The tryptamine undergoes hydroxylation to produce 5-Hydroxytryptamine, which is then reacted with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Serotonin hydrogenoxalate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-hydroxyindoleacetic acid.

    Reduction: Reduction reactions can convert it back to tryptamine.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as acyl chlorides can be used for substitution reactions.

Major Products

Scientific Research Applications

Serotonin hydrogenoxalate is widely used in scientific research due to its role as a neurotransmitter. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Serotonin hydrogenoxalate is unique due to its specific binding affinity to serotonin receptors and its stability in the oxalate salt form. This makes it particularly useful in research settings where precise control of experimental conditions is required.

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.C2H2O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;3-1(4)2(5)6/h1-2,5-6,12-13H,3-4,11H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBOICJSERLVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433164
Record name Serotonin hydrogenoxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3036-16-6, 6662-07-3
Record name Serotonin oxalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3036-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC92519
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Serotonin hydrogenoxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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